(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol
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Description
(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)methanol is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.28. The purity is usually 95%.
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Scientific Research Applications
Molecular Aggregation and Solvent Effects
Studies on molecular aggregation in thiadiazole derivatives reveal that the aggregation process is significantly influenced by the solvent type. For instance, spectroscopic studies on related thiadiazole compounds in DMSO solutions exhibit distinct fluorescence emission spectra, indicating the presence of aggregation effects. These effects are notably influenced by the alkyl substituent structure on the molecule, demonstrating the role of solvent and molecular structure in aggregation processes (Matwijczuk et al., 2016).
Antiviral Activity
Thiadiazole sulfonamides, synthesized from thiadiazole derivatives, have shown potential antiviral activity. Bioassay tests on these compounds revealed specific anti-tobacco mosaic virus activity, highlighting the therapeutic potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).
Catalysis and Chemical Synthesis
Methanol, a common solvent for thiadiazole reactions, has been utilized as both a C1 synthon and H2 source in the N-methylation of amines and transfer hydrogenation of nitroarenes. This showcases the versatility of methanol in catalyzing reactions involving thiadiazole compounds, offering a clean and cost-competitive method for chemical synthesis (Sarki et al., 2021).
Charge-Transfer Molecular Complexes
The formation of charge-transfer molecular complexes involving thiadiazole derivatives in methanol points to the significance of π-π interactions. These complexes have been synthesized and characterized, providing insights into the electronic interactions and properties of thiadiazole derivatives (Mahmoud et al., 1988).
Fluorescent Chemosensors
Thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions. These chemosensors exhibit turn-on fluorescent and colorimetric responses, underlining the application of thiadiazole derivatives in environmental monitoring and chemical analysis (Manna et al., 2020).
Properties
IUPAC Name |
(5-cyclohexyl-1,3,4-thiadiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h7,12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLJMOOUFCNSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.